4-Methoxypiperidine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-methoxypiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
GOQRKAPGOYCWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxypiperidine 1 Sulfonamide
Regioselective Functionalization of Piperidine (B6355638) Systems
The precise introduction of functional groups at specific positions on the piperidine ring is paramount for tailoring the pharmacological profile of the target molecule.
Strategies for Stereocontrolled Methoxylation at Position 4
Achieving stereocontrolled methoxylation at the C4 position of the piperidine ring is a critical step in the synthesis of 4-methoxypiperidine-1-sulfonamide. One approach involves the use of 4-hydroxypiperidine (B117109) derivatives as key intermediates. google.com These can be prepared through various methods, including the reduction of 4-piperidones or the cyclization of appropriately substituted open-chain precursors. youtube.com For instance, the condensation of γ,δ-unsaturated amines with aldehydes in an acidic medium can yield 4-hydroxypiperidines. google.com
Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govnih.govresearchgate.net By carefully selecting the rhodium catalyst and the nitrogen-protecting group, functionalization can be directed to the C4 position. nih.govnih.govresearchgate.net For example, the use of N-α-oxoarylacetyl-piperidines in conjunction with specific rhodium catalysts can favor the formation of 4-substituted analogues. nih.govnih.govresearchgate.net
Furthermore, stereocontrolled access to piperidine-fused systems can be achieved through cascade reactions. rsc.org One such strategy involves the regioselective 6-endo-trig bromoetherification of lactam-tethered alkenols, followed by elimination to generate the desired 3-methylenetetrahydropyran-fused piperidines. rsc.org Subsequent modifications can then be performed to install the methoxy (B1213986) group at the desired position with high diastereoselectivity. nih.gov
Chemoselective N-Sulfonylation Protocols
The final step in the synthesis of this compound involves the chemoselective sulfonylation of the piperidine nitrogen. The most common method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgcbijournal.com Various bases, both organic and inorganic, can be employed to scavenge the hydrogen chloride generated during the reaction. cbijournal.com
To enhance the efficiency and selectivity of N-sulfonylation, several catalytic and alternative methods have been developed. Microwave-assisted, solvent-free, and catalyst-free conditions have been reported to provide excellent yields of sulfonamides in short reaction times, offering a greener and more economical approach. rsc.org Metal oxides such as cupric oxide have also been utilized as catalysts for the sulfonylation of amines under mild conditions. researchgate.net
Other innovative approaches include the use of N-chlorosulfonyl carbamate (B1207046) (CSC) rsc.orgresearchgate.net and the indium-catalyzed sulfonylation of amines. organic-chemistry.org A one-pot synthesis of sulfonamides from thiols has also been developed, involving the in situ generation of sulfonyl chlorides followed by reaction with the amine. organic-chemistry.org These methods provide a broad substrate scope and good functional group tolerance, making them valuable tools for the synthesis of complex sulfonamides. organic-chemistry.org
Convergent and Divergent Synthetic Pathways
The efficient construction of this compound can be approached through both convergent and divergent synthetic strategies, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Optimized Multistep Synthesis Routes
A common multistep synthesis of related structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, involves the initial preparation of a common intermediate which is then diversified. For example, a commercially available substituted benzoic acid can be converted to an amide via HATU coupling conditions. nih.gov This common amide intermediate can then undergo further reactions, such as Mitsunobu or displacement reactions, to introduce the substituted piperidine moiety, leading to the final products in modest to good yields. nih.gov This approach allows for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry programs.
High-Yielding Preparations
High-yielding preparations are crucial for the practical synthesis of target compounds. For the N-sulfonylation step, methods utilizing microwave irradiation without a solvent or catalyst have demonstrated excellent yields. rsc.org Similarly, the use of specific catalytic systems, such as indium catalysts, can lead to the formation of sulfonamides in high yields. organic-chemistry.org In the context of building the piperidine core, cyclization reactions, such as the intramolecular Claisen condensation of diesters followed by decarboxylation, can provide valuable 4-piperidone (B1582916) intermediates in good yields. youtube.com
Catalytic and Organocatalytic Approaches
Catalysis plays a pivotal role in the modern synthesis of complex molecules like this compound, offering milder reaction conditions, higher selectivity, and improved yields.
As previously mentioned, rhodium-catalyzed C-H functionalization provides a powerful method for the regioselective introduction of substituents onto the piperidine ring. nih.govnih.govresearchgate.net The choice of both the rhodium catalyst and the nitrogen protecting group is critical in directing the functionalization to the desired position. nih.govnih.govresearchgate.net
For the N-sulfonylation reaction, various catalysts have been explored to improve efficiency and selectivity. Metal oxides, such as cupric oxide, have been shown to catalyze the sulfonylation of amines. researchgate.net Indium catalysis has also proven to be effective for this transformation. organic-chemistry.org Furthermore, organocatalytic approaches, such as the use of proline-derived catalysts in Michael additions to form substituted piperidines, have been reported. youtube.com These catalytic methods often provide access to chiral products with high enantioselectivity, which is of significant importance in the synthesis of pharmacologically active compounds.
Sustainable Synthesis and Green Chemistry Principles
The development of environmentally benign synthetic routes is a paramount objective in modern pharmaceutical and chemical manufacturing. For a molecule such as this compound, this involves the application of green chemistry principles to minimize environmental impact and enhance safety and efficiency. While specific research on the sustainable synthesis of this compound is not extensively detailed in published literature, the principles can be extrapolated from established green methodologies for the synthesis of sulfonamides and piperidine derivatives. These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key approaches in the green synthesis of related sulfonamide compounds involve the use of alternative solvents, novel energy sources, and less toxic reagents. nih.govresearchgate.net Water, for instance, is an ideal green solvent, and its use has been successfully demonstrated in the synthesis of various sulfonamides, often with the assistance of a base like sodium carbonate to facilitate the reaction. sci-hub.sersc.org This approach eliminates the need for volatile and often toxic organic solvents such as dichloromethane (B109758) or dimethylformamide (DMF), which are traditionally used. researchgate.net Product isolation in aqueous media is also simplified, frequently requiring only filtration after acidification, which significantly reduces purification-related waste. rsc.org
In addition to solvent replacement, alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate reactions and improve yields in sulfonamide synthesis. nih.gov These methods offer enhanced energy efficiency compared to conventional heating. nih.gov Another critical green strategy is the substitution of hazardous reactants. For example, the use of stable and less toxic sodium sulfinates as a sulfur source provides a safer alternative to highly reactive sulfonyl chlorides. researchgate.net Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts, presents an innovative and environmentally friendly method for producing sulfonamide derivatives. biolmolchem.com
The synthesis of the piperidine moiety can also be approached through a green chemistry lens. The use of deep eutectic solvents (DES), such as those prepared from glucose and urea, offers a biodegradable and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives, which are precursors to substituted piperidines. asianpubs.orgresearchgate.net This method is presented as an environmentally safe alternative to conventional synthesis. asianpubs.org
The "greenness" of a synthetic pathway can be quantitatively assessed using various green chemistry metrics. These metrics provide a framework for comparing the sustainability of different synthetic routes.
Interactive Data Table: Green Synthesis Strategies for Sulfonamides
The following table summarizes various green chemistry approaches applicable to the synthesis of sulfonamides.
| Strategy | Description | Advantages |
| Aqueous Media | Using water as the reaction solvent, often with dynamic pH control. sci-hub.sersc.org | Environmentally benign, non-toxic, non-flammable, simplified product isolation. rsc.org |
| Alternative Energy | Employing microwave or ultrasound-assisted synthesis. nih.gov | Reduced reaction times, increased yields, lower energy consumption. nih.gov |
| Alternative Reagents | Substituting traditional reagents like sulfonyl chlorides with more stable and less hazardous alternatives such as sodium sulfinates. researchgate.net | Avoids highly reactive and toxic chemicals, enhancing process safety. researchgate.net |
| Solvent-Free Reactions | Conducting the reaction without any solvent, sometimes with catalyst support. nih.govsci-hub.se | Eliminates solvent waste, reduces purification steps, lowers environmental impact. sci-hub.se |
| Catalysis | Utilizing catalysts, including recyclable magnetic nanocatalysts, to facilitate the reaction. biolmolchem.com | High efficiency, potential for catalyst recycling reduces waste and cost. biolmolchem.com |
Interactive Data Table: Key Green Chemistry Metrics
This table outlines important metrics used to evaluate the sustainability of a chemical process. mdpi.com
| Metric | Definition | Ideal Value | Significance |
| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. | 100% | Measures the efficiency of reactant atoms converted into the final product. |
| Process Mass Intensity (PMI) | The total mass of all materials (reactants, solvents, reagents, process water) used in a process divided by the mass of the final product. | 1 | Provides a holistic view of the waste generated in the entire process. mdpi.com |
| Reaction Mass Intensity (RMI) | The total mass of reaction materials (reactants, reagents, catalysts) divided by the mass of the product. mdpi.com | Close to 1 | Focuses on the efficiency of the chemical transformation, excluding solvents. mdpi.com |
| Global Material Economy (GME) | A metric based on the mass of all materials required to produce the product, applicable to various synthesis types (linear, convergent). mdpi.com | 100% | Evaluates the material efficiency of a complete synthesis pathway. mdpi.com |
Elucidation of Chemical Reactivity and Transformation Pathways
Reactivity at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a key functional group in a multitude of biologically active molecules. nih.gov Its reactivity is characterized by the acidic nature of the N-H proton and the nucleophilic potential of the nitrogen atom, although this nucleophilicity is significantly attenuated by the adjacent sulfonyl group. nih.govprinceton.edu
The nitrogen atom of the 4-methoxypiperidine-1-sulfonamide can participate in substitution reactions, acting as a nucleophile. However, compared to amines, the nucleophilicity of the sulfonamide nitrogen is reduced due to the strong electron-withdrawing effect of the sulfonyl group. nih.gov Consequently, reactions often require specific activation or catalytic conditions.
N-Arylation: The formation of N-aryl sulfonamides through the coupling of a sulfonamide with an aryl halide is a significant transformation in medicinal chemistry. researchgate.net This reaction, typically a nucleophilic substitution on the aryl halide, can be achieved using transition metal catalysis, such as palladium- or copper-catalyzed systems (e.g., Buchwald-Hartwig or Chan-Lam couplings). princeton.eduresearchgate.net For a secondary sulfonamide like this compound, N-arylation would involve the deprotonation of the sulfonamide nitrogen to form a more potent nucleophile, which then attacks the electrophilic aryl halide in the presence of a suitable catalyst. Recent advances have included photosensitized nickel catalysis for the efficient C–N bond formation between sulfonamides and a wide range of aryl and heteroaryl halides. nih.govprinceton.edu
| Reaction Type | Reagents & Conditions | Product Type | Notes |
| N-Arylation | Aryl halide (Ar-X), Palladium or Copper catalyst, Base | N-Aryl-4-methoxypiperidine-1-sulfonamide | Bypasses the use of potentially genotoxic reagents often found in traditional methods. researchgate.net |
| N-Arylation (Photocatalysis) | Aryl halide (Ar-X), Nickel catalyst, Photosensitizer | N-Aryl-4-methoxypiperidine-1-sulfonamide | Tolerates a broad range of functional groups on the aryl halide. nih.govprinceton.edu |
This table presents generalized reaction pathways based on known sulfonamide chemistry.
The sulfonamide N-H bond can be functionalized to form urea, thiourea, and carbamate (B1207046) linkages, which are important pharmacophores. These reactions typically involve the nucleophilic addition of the sulfonamide nitrogen to an electrophilic carbonyl or thiocarbonyl species.
Sulfonylureas: The reaction of a sulfonamide with an isocyanate is a common method for synthesizing sulfonylureas. The nitrogen atom of this compound can attack the electrophilic carbon of an isocyanate (R-N=C=O) to yield the corresponding N-(4-methoxypiperidin-1-ylsulfonyl)urea derivative. The synthesis of urea-containing peptides often utilizes isocyanate intermediates, which react with free amine groups. nih.gov Alternative, isocyanate-free methods using formamides and a ruthenium pincer catalyst have also been developed. rsc.org
Sulfonylthioureas: Similarly, sulfonylthioureas can be prepared by reacting the sulfonamide with an isothiocyanate (R-N=C=S). nih.govnih.govbeilstein-journals.org The synthesis often involves the nucleophilic addition of the amine (in this case, the sulfonamide) to the central carbon of the isothiocyanate. beilstein-journals.org One-pot procedures starting from a sulfonyl chloride, which is converted to a sulfonyl isothiocyanate in situ before reacting with an amine, are also employed. nih.gov
Sulfonylcarbamates: The formation of N-sulfonylcarbamates can be achieved by reacting the sulfonamide with a chloroformate (Cl-C(=O)OR) or a similar acylating agent. This reaction results in the formation of a new N-C bond, linking the sulfonamide to a carbamate functionality. The rhodium-catalyzed transfer of carbamates to sulfoxides to form sulfoximine (B86345) carbamates highlights the diverse synthetic routes available for creating related structures. nih.gov
| Derivative | Electrophilic Reagent | General Product Structure |
| Sulfonylurea | Isocyanate (R-N=C=O) | (4-MeO-Pip)-SO₂-NH-C(=O)-NH-R |
| Sulfonylthiourea | Isothiocyanate (R-N=C=S) | (4-MeO-Pip)-SO₂-NH-C(=S)-NH-R |
| Sulfonylcarbamate | Chloroformate (Cl-C(=O)OR) | (4-MeO-Pip)-SO₂-NH-C(=O)-O-R |
This table illustrates the formation of key derivatives from the sulfonamide moiety.
Transformations Involving the Piperidine (B6355638) Ring
The piperidine ring is a saturated heterocycle, but its carbon framework can undergo a variety of transformations, including dehydrogenation, functionalization, ring-opening, and rearrangement. nih.govacs.org
Since the piperidine ring in this compound is already saturated, dearomatization is not applicable. However, the reverse process, aromatization or dehydrogenation to form a pyridine (B92270) ring, is a known transformation for piperidine derivatives. acs.org This process typically requires an oxidizing agent or catalytic conditions to remove hydrogen atoms and introduce double bonds, resulting in the formation of the corresponding N-sulfonyl-4-methoxypyridine derivative. Catalytic hydrogenation is a fundamental process for converting pyridines to piperidines, and conversely, conditions can be found to drive the reaction in the opposite direction. nih.govorganic-chemistry.org
Direct and selective functionalization of the C-H bonds of the piperidine ring is a powerful strategy for synthesizing complex derivatives. nih.govnih.gov
C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidine rings. nih.govnih.govresearchgate.net The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. For instance, functionalization can be directed to the C2, C3, or C4 positions. nih.govresearchgate.net In the case of this compound, the existing methoxy (B1213986) group at C4 and the bulky sulfonamide on the nitrogen would influence the steric and electronic environment, thereby directing the site of further functionalization.
Other Functionalizations: The piperidine ring can be functionalized through various other synthetic strategies. nih.gov For example, protected piperidones can be used as precursors for introducing substituents at the C4 position. youtube.com Three-component Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines stereoselectively. rsc.org These methods provide access to a wide array of functionalized piperidines that are valuable in drug discovery. rsc.orglifechemicals.com
| Position | Methodology | Controlling Factors | Potential Outcome |
| C2 | Rhodium-catalyzed C-H Insertion | Catalyst (e.g., Rh₂(R-TPPTTL)₄), N-protecting group | Introduction of an arylacetate group at C2. nih.govresearchgate.net |
| C3 | Cyclopropanation of tetrahydropyridine (B1245486) followed by reductive ring-opening | Substrate, Reaction conditions | Introduction of substituents at C3 with high stereocontrol. nih.govresearchgate.net |
| C4 | Rhodium-catalyzed C-H Insertion | Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄), N-protecting group | Introduction of an arylacetate group at C4. nih.govresearchgate.net |
This table summarizes site-selective functionalization strategies applicable to the piperidine scaffold.
The piperidine ring, while generally stable, can undergo cleavage or rearrangement under specific conditions.
Ring-Opening: Oxidative cleavage of the piperidine ring can be achieved through methods like single-electron transfer photooxidation. researchgate.net This can lead to the formation of acyclic aldehyde products. Lewis acid-catalyzed ring-opening of related N,O-acetals has also been used as a key step in the synthesis of piperidine alkaloids, suggesting that activation of the ring can facilitate its opening by nucleophiles. acs.org
Rearrangement Reactions: Rearrangements of the piperidine skeleton can lead to different heterocyclic systems. For example, some piperidine N-oxides have been shown to rearrange to form seven-membered hexahydro-1,2-oxazepine rings. acs.org Other novel rearrangements have been reported, though the specific mechanisms can be complex and substrate-dependent. acs.org While not directly a rearrangement of the piperidine ring itself, rearrangement reactions such as the Curtius or Schmidt reaction are important tools in the synthesis of piperazine (B1678402) analogs from other cyclic precursors. tandfonline.com
Chemical Modifications of the Methoxy Group
The methoxy group at the C4 position of the piperidine ring is a primary site for chemical modification, offering pathways to introduce alternative functionalities. These transformations primarily involve the cleavage of the ether bond or redox reactions.
The cleavage of the C-O bond in the 4-methoxy group is a key transformation. This reaction is analogous to the deprotection of p-methoxybenzyl (PMB) ethers, which are widely used in organic synthesis. Cleavage can typically be achieved under oxidative or strongly acidic conditions.
Under oxidative conditions, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for cleaving methoxybenzyl ethers and can be applied to similar systems. kiesslinglab.com
Alternatively, strong acids can promote ether cleavage. Studies have shown that p-methoxybenzyl ethers can be cleaved in the presence of catalytic trifluoromethanesulfonic acid (TfOH). kiesslinglab.com In a notable discovery, it was observed that sulfonamides can act as effective scavengers for the carbocation intermediate generated during the acid-catalyzed cleavage of a PMB ether. kiesslinglab.com This suggests that in the context of this compound, the cleavage of the methoxy group under acidic conditions could be influenced by the presence of the sulfonamide moiety within the same molecule. This process can lead to the formation of the corresponding 4-hydroxypiperidine (B117109) derivative.
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Oxidative Cleavage | DDQ or CAN | These reagents are commonly used for the cleavage of p-methoxybenzyl ethers, a reaction applicable to the 4-methoxy group. | kiesslinglab.com |
| Acid-Catalyzed Cleavage | TfOH (catalytic) | Strong acids can facilitate the removal of the methyl group, potentially with the sulfonamide acting as an internal scavenger. | kiesslinglab.com |
The 4-position of the piperidine scaffold is susceptible to oxidation. Research on the oxidation of 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives provides insight into potential reaction pathways. researchgate.netscispace.com In these studies, oxidation initiated by hydroxyl radicals leads to hydrogen abstraction from the 4-position, ultimately resulting in the formation of the corresponding ketone, 4-oxo-TEMPO (TEMPONE). researchgate.netscispace.com By analogy, the oxidation of this compound would be expected to yield 4-oxopiperidine-1-sulfonamide. This transformation effectively converts the methoxy ether into a carbonyl group.
Conversely, the direct reduction of the methoxy ether group is a challenging transformation that is not typically achieved with standard reducing agents. The carbon-oxygen bond in aliphatic ethers is generally stable and resistant to cleavage by common hydride reagents or catalytic hydrogenation. Therefore, reduction strategies would not typically target this functional group.
| Transformation | Proposed Reagents/Conditions | Expected Product | Mechanistic Insight Source |
|---|---|---|---|
| Oxidation of 4-methoxy to 4-keto | Hydroxyl radicals; other strong oxidizing agents | 4-Oxopiperidine-1-sulfonamide | researchgate.netscispace.com |
Cross-Coupling and Metathesis Reactions Utilizing the Scaffold
Cross-coupling and metathesis reactions are powerful tools in modern synthetic chemistry. nih.gov While their application to a saturated scaffold like this compound has specific limitations, they offer routes for functionalization, particularly involving the sulfonamide group or in the synthesis of the piperidine ring itself.
Cross-Coupling Reactions
The saturated nature of the piperidine ring in this compound makes it inert to common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira, which require an sp²-hybridized carbon with a suitable leaving group. researchgate.net However, the sulfonamide nitrogen atom provides a handle for C-N bond formation.
The Buchwald-Hartwig amination is a prominent cross-coupling reaction for generating aromatic C-N bonds. mdpi.com This methodology could be applied to couple the N-H of this compound with various aryl or heteroaryl halides. This reaction would attach an aromatic substituent to the sulfonamide nitrogen, expanding the structural diversity of derivatives. Copper-catalyzed N-arylation of sulfonamides also represents a viable alternative for this transformation. nih.gov
| Reaction Type | Reactants | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound + Aryl Halide (Ar-X) | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) | N-Aryl-4-methoxypiperidine-1-sulfonamide | nih.govmdpi.com |
Metathesis Reactions
Olefin metathesis reactions, such as ring-closing metathesis (RCM) and cross-metathesis, require the presence of carbon-carbon double bonds. As this compound is a fully saturated heterocycle, it cannot directly participate as a substrate in metathesis reactions.
However, metathesis is a key strategy for the synthesis of the piperidine ring system itself. epa.gov For instance, an acyclic diene precursor containing the necessary nitrogen and methoxy functionalities could undergo RCM to form the six-membered piperidine ring. This highlights the utility of metathesis in building the core scaffold rather than modifying it post-synthesis. epa.gov
Strategic Applications in Advanced Molecular Construction
Precursor in Complex Heterocyclic Synthesis
The inherent reactivity and structural motifs of 4-Methoxypiperidine-1-sulfonamide position it as a key starting material for the synthesis of intricate heterocyclic frameworks. Its utility extends to the construction of both fused and spirocyclic systems, as well as its incorporation into larger macrocyclic structures.
Building Block for Fused and Spirocyclic Systems
The piperidine (B6355638) ring of this compound provides a robust foundation for the elaboration of more complex, multi-cyclic systems. The nitrogen and carbon atoms of the piperidine ring can participate in various cyclization reactions to form fused ring systems, where two or more rings share a common bond. For instance, the sulfonamide nitrogen can act as a nucleophile or be functionalized to facilitate intramolecular cyclizations, leading to the formation of novel bicyclic and polycyclic heterocyclic structures.
Furthermore, the C4 position of the piperidine ring, bearing the methoxy (B1213986) group, serves as a strategic point for the introduction of spirocyclic centers. A spirocycle is a bicyclic system where the two rings are connected at a single, shared atom. Through appropriate chemical transformations, the methoxy group can be replaced or modified to enable the construction of spirocyclic systems, adding a three-dimensional complexity to the resulting molecules. The development of such complex heterocyclic systems is crucial for exploring new areas of chemical space.
Integration into Macrocyclic Architectures
Macrocycles, large cyclic molecules, are of significant interest in various areas of chemical research due to their unique conformational properties and ability to bind to challenging biological targets. This compound can be strategically incorporated as a key structural element within macrocyclic architectures. The sulfonamide group can serve as a handle for linking the piperidine unit to other molecular fragments through robust chemical reactions, forming a larger ring structure. The piperidine ring itself imparts a degree of conformational constraint to the macrocycle, which can be advantageous in pre-organizing the molecule for specific interactions. The methoxy group at the 4-position offers a site for further functionalization, allowing for the fine-tuning of the macrocycle's properties.
Contribution to Chemical Library Generation for Biological Screening (non-human systems)
The generation of diverse chemical libraries is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds in non-human biological systems. chemdiv.com this compound serves as a valuable scaffold for the creation of such libraries. By systematically modifying the core structure at its various functional handles—the sulfonamide nitrogen, the methoxy group, and potentially the piperidine ring itself—a large number of distinct, yet related, compounds can be synthesized. chemrxiv.orgchemrxiv.org
This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad region of chemical space around the this compound core. The resulting libraries can then be screened against a variety of non-human biological targets, such as enzymes, receptors, or whole organisms, to identify compounds with desired biological activities. The structural information gleaned from these screening efforts can provide valuable insights into the fundamental biological processes of these systems.
| Library Type | Scaffold | Key Features | Application (Non-Human Systems) |
| Focused Library | This compound | Variations at sulfonamide and methoxy positions | Screening against specific enzyme families in bacteria or fungi. |
| Diversity-Oriented Library | This compound | Broad structural modifications, including ring alterations | Exploring novel phenotypes in model organisms like C. elegans or zebrafish. |
Scaffold Design in Structure-Activity Relationship (SAR) Investigations (non-clinical focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comoncodesign-services.com In a non-clinical context, these investigations are crucial for elucidating the molecular basis of a compound's effect on a biological target. This compound provides an excellent scaffold for conducting systematic SAR studies. researchgate.netnih.gov
By synthesizing a series of analogues where specific parts of the molecule are systematically altered, researchers can probe the importance of different structural features for a given biological effect. For example, the methoxy group can be replaced with other alkoxy groups of varying sizes or with a simple hydroxyl group to investigate the role of steric bulk and hydrogen bonding at the C4 position. Similarly, the sulfonamide portion can be substituted with different aryl or alkyl groups to explore the impact of electronic and hydrophobic properties on activity. The insights gained from such SAR studies are instrumental in designing more potent and selective compounds for further research in non-human systems. mdpi.com
Utility in Fragment-Based Drug Discovery (FBDD) Approaches (non-clinical context)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying starting points for the development of novel bioactive compounds. openaccessjournals.comdrughunter.com This approach involves screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. nih.gov this compound, or fragments derived from it, can be valuable tools in FBDD campaigns focused on non-clinical targets. sygnaturediscovery.com
The relatively simple and well-defined structure of this compound makes it an attractive fragment. The piperidine ring provides a three-dimensional shape that can effectively probe binding pockets on a target protein, while the methoxy and sulfonamide groups offer specific interaction points. If a fragment derived from this compound is found to bind to a target, it can then be elaborated or "grown" into a more potent compound by adding other chemical functionalities. This iterative process of fragment screening, hit validation, and subsequent chemical optimization is a highly efficient method for discovering novel chemical probes for biological research. nih.gov
| FBDD Stage | Role of this compound | Desired Outcome |
| Fragment Library Design | Included as a core fragment | Diverse set of low-molecular-weight compounds. |
| Hit Identification | Binds to the target of interest | Confirmed binding event through biophysical methods. |
| Hit-to-Lead Optimization | Serves as a starting point for chemical elaboration | A more potent and selective lead compound for further study. |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Methoxypiperidine-1-sulfonamide, DFT calculations can elucidate a variety of molecular properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometry, orbital energies, and the distribution of electron density.
Theoretical investigations on similar piperidine-derived sulfonamides have utilized DFT methods, such as M06-2X with a 6-311++G(d,p) basis set, to analyze molecular electronic structure properties. colab.ws Such studies typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure the structure is a true minimum on the potential energy surface.
Key parameters that can be derived from DFT calculations for this compound would include:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and the stabilization energy associated with these interactions. colab.ws
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated using DFT. Actual values would require a specific computational study.
The flexibility of the piperidine (B6355638) ring and the rotation around the N-S bond mean that this compound can exist in multiple conformations. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The 4-methoxy group can be in either an axial or equatorial position. Generally, for substituted piperidines, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.
A conformational energy landscape map would be generated by systematically rotating the key dihedral angles of the molecule and calculating the potential energy at each point. This map reveals the low-energy (stable) conformations and the energy barriers between them. Studies on 4-substituted piperidines have explored these conformational equilibria in detail. researchgate.net For this compound, the key conformational questions would be the preference for the axial vs. equatorial methoxy (B1213986) group and the rotational isomers around the sulfonamide N-S bond.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to predict the likely reaction pathways for a molecule and to analyze the high-energy transition states that govern the reaction rates. For instance, the synthesis of substituted piperidines can involve N-sulfonyliminium ions as reactive intermediates. digitellinc.com Theoretical studies could model the formation of such an intermediate from a precursor to this compound and its subsequent reactions.
Transition state analysis would involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.
Molecular Docking and Dynamics Simulations with Target Macromolecules (in silico, non-human context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro In a non-human context, this compound could be docked against various enzymes or receptors from plants, bacteria, or fungi to explore its potential as a bactericide or fungicide. For example, novel sulfonamide derivatives containing a piperidine moiety have been investigated as potential bactericides for managing plant bacterial diseases by targeting enzymes like dihydropteroate (B1496061) synthase. nih.govnih.gov
The docking process involves:
Obtaining the 3D structure of the target macromolecule (e.g., from the Protein Data Bank).
Generating a low-energy conformation of the ligand (this compound).
Using a scoring function to evaluate the binding affinity of different poses of the ligand in the active site of the macromolecule.
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. frontiersin.orgnih.gov An MD simulation would model the movements of the ligand and the protein atoms, providing insights into the flexibility of the complex and the key interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Bacterial Enzyme
| Parameter | Value | Interpretation |
| Binding Affinity | -7.5 kcal/mol | A measure of the strength of the interaction |
| Key Interacting Residues | TYR 88, LYS 45, ASP 92 | Amino acids in the active site forming bonds |
| Hydrogen Bonds | 2 | Specific electrostatic interactions stabilizing the complex |
| RMSD during MD Simulation | 1.8 Å | Indicates the stability of the binding pose over time |
Note: This data is for illustrative purposes and does not represent results from an actual study.
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely statistical/computational, no clinical data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be developed for a series of analogues of this compound to predict their activity against a particular target.
The development of a QSAR model involves:
Data Set: A series of structurally related compounds with experimentally measured biological activity.
Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules (e.g., logP, molecular weight, topological indices, electronic properties).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that correlates the descriptors with the activity.
Validation: Testing the predictive power of the model using internal and external validation techniques.
For a series of piperidine-based sulfonamides, a QSAR study could reveal which structural features are most important for their activity. For instance, a model might show that increasing the hydrophobicity of a particular substituent or having a hydrogen bond donor at a specific position enhances the activity. Such models are valuable for designing new, more potent compounds and for prioritizing which compounds to synthesize and test. medwinpublishers.com
Future Research Directions and Uncharted Avenues
Development of Novel Retrosynthetic Strategies
The classical synthesis of 4-methoxypiperidine-1-sulfonamide typically involves the reaction of 4-methoxypiperidine (B1585072) with a sulfonylating agent. Future research should aim to develop more convergent and efficient retrosynthetic strategies, enabling the rapid generation of diverse analogs.
One promising approach involves the synthesis of functionalized piperidines from acyclic precursors . This strategy allows for greater control over stereochemistry and the introduction of various substituents. For instance, a potential retrosynthetic disconnection could involve the cyclization of a suitably functionalized amino-alkene or amino-epoxide, which can be constructed from readily available starting materials.
Furthermore, modern synthetic methodologies can be harnessed to streamline the synthesis. For example, a rhodium-catalyzed asymmetric reductive Heck reaction could be employed to construct the substituted piperidine (B6355638) ring with high enantioselectivity. acs.org This would be a significant advancement, as the stereochemistry of the piperidine ring can have a profound impact on the biological activity and material properties of the final compound.
Another avenue for exploration is the use of photoredox catalysis to forge the key bonds of the piperidine ring under mild conditions. nih.govbeilstein-journals.org This approach could offer alternative reaction pathways that are not accessible through traditional thermal methods, potentially leading to novel and more efficient syntheses.
A summary of potential novel retrosynthetic approaches is presented in the table below:
| Retrosynthetic Approach | Key Transformation | Potential Advantages |
| Acyclic Precursor Cyclization | Intramolecular hydroamination or cyclization of functionalized amines | High degree of control over substitution and stereochemistry |
| Asymmetric Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Access to enantioenriched piperidine derivatives acs.org |
| Photoredox Catalysis | Radical-mediated cyclization | Mild reaction conditions, novel reactivity patterns nih.govbeilstein-journals.org |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the this compound scaffold has not been extensively studied. Future investigations should focus on uncovering new reactivity patterns, which could lead to the development of novel functionalization methods and applications.
A key area of interest is the reactivity of the N-sulfonylpiperidine moiety . The sulfonamide group is generally considered to be relatively unreactive. rsc.org However, under specific conditions, it can be activated to participate in a variety of transformations. For example, the nitrogen atom could potentially act as a nucleophile, or the sulfonyl group could be targeted for modification.
The α-amino C-H bonds of the piperidine ring represent another handle for functionalization. Recent advances in photoredox catalysis have enabled the direct arylation of these positions in complex piperidine derivatives. nih.gov Applying such methods to this compound could provide a direct route to a wide range of novel analogs with potentially interesting biological or material properties.
Furthermore, the interaction of the molecule with various electrophiles and nucleophiles should be systematically investigated. nih.govnih.govfrontiersin.orgyoutube.com Understanding the electronic properties of the molecule, including the nucleophilicity of the nitrogen atom and the electrophilicity of the sulfonyl group, will be crucial for predicting its behavior in different chemical environments and for designing new reactions. scirp.org Computational studies could play a significant role in predicting these reactivity patterns.
Expansion into Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of both hydrogen bond donors (N-H) and acceptors (S=O and O-CH3), along with the conformational flexibility of the piperidine ring, suggests that this molecule could participate in self-assembly processes.
One exciting possibility is the use of this compound as a monomer for the synthesis of functional polymers . rsc.orgmit.edu The sulfonamide group can be incorporated into polymer backbones to create materials with specific properties, such as improved thermal stability or ion conductivity. rsc.org For example, polymerization could be initiated through the nitrogen atom or by functionalizing the piperidine ring with a polymerizable group.
The ability of sulfonamides to form supramolecular gels is another area ripe for exploration. nih.govrsc.org By designing appropriate derivatives of this compound, it may be possible to create self-assembling materials that form gels in various solvents. These materials could have applications in areas such as drug delivery, tissue engineering, and environmental remediation. rsc.orgrsc.org The piperidine moiety itself can also contribute to the formation of organized structures, such as in piperidine-based films. nih.gov
The potential for this compound to form conducting polymers should also be investigated. researchgate.net While the parent molecule is unlikely to be conducting, it could be functionalized with conductive moieties or used as a component in a larger conductive polymer system.
Integration with Machine Learning for Synthetic Route Planning
The synthesis of novel derivatives of this compound can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). mdpi.comnih.gov These powerful computational tools can assist in the design and optimization of synthetic routes, saving time and resources in the laboratory.
Furthermore, ML models can be developed to predict the outcome and efficiency of chemical reactions . nih.govmit.eduresearchgate.net By inputting the structures of the reactants and the proposed reaction conditions, these models can predict the likelihood of success, the expected yield, and even the potential for side reactions. This predictive power can help chemists to prioritize experiments and to focus on the most promising synthetic routes. QSAR models have already been developed for predicting the toxicity of piperidine derivatives, demonstrating the applicability of these methods to this class of compounds. nih.gov
A summary of the potential applications of machine learning is provided in the table below:
| Machine Learning Application | Description | Potential Impact |
| AI-Driven Retrosynthesis | Proposing novel synthetic routes to target analogs. acs.org | Discovery of more efficient and innovative synthetic strategies. |
| Reaction Outcome Prediction | Predicting the yield and feasibility of proposed reactions. nih.govresearchgate.net | Reduction of experimental effort and resource allocation. |
| Virtual Screening | Identifying derivatives with desired properties for specific applications. | Acceleration of the discovery of new functional materials and bioactive compounds. |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for the creation of new materials and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
